Product packaging for Odalprofen(Cat. No.:CAS No. 137460-88-9)

Odalprofen

Cat. No.: B161623
CAS No.: 137460-88-9
M. Wt: 320.4 g/mol
InChI Key: YRSBGQIQVSGCJT-UHFFFAOYSA-N
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Description

Nomenclature and Classification within Pharmaceutical Chemistry

Odalprofen has been officially designated as an International Nonproprietary Name (INN) by the World Health Organization (WHO). The INN system provides a unique and universally recognized name for pharmaceutical substances, crucial for clear identification and communication among scientists and healthcare professionals globally newdrugapprovals.orgnih.gov.

Chemically, this compound is associated with the "-profen" stem, which is systematically applied to a group of pharmaceutical substances newdrugapprovals.orgnih.govnih.govwikipedia.orgwikipedia.org. This stem typically indicates a chemical classification as 2-arylpropionic acid derivatives nih.gov. This class of compounds is well-known within pharmaceutical chemistry, particularly for their properties as non-steroidal anti-inflammatory drugs (NSAIDs) nih.gov.

While the precise chemical structure is not consistently provided across all public domain sources, one record suggests a potential chemical name for this compound as METHYL (±)-M-(A-IMIDAZOL-1-YLBENZYL)HYDRATROPATE nih.gov. This name, if accurate, would further support its classification as a derivative of propionic acid, consistent with the "-profen" nomenclature.

Historical Perspectives on Related Chemical Entities

The classification of this compound within the "-profen" group places it in the context of a historically significant series of chemical entities. The 2-arylpropionic acids represent a major class of NSAIDs that emerged following early research into anti-inflammatory compounds. Prominent examples within this class include ibuprofen (B1674241), naproxen, and ketoprofen, among others newdrugapprovals.orgnih.govnih.govwikipedia.orgwikipedia.org.

Research into these related compounds has significantly contributed to the understanding of cyclooxygenase (COX) enzyme inhibition as a mechanism for reducing inflammation, pain, and fever wikipedia.org. The development and study of various 2-arylpropionic acid derivatives have explored modifications to the core chemical structure to influence potency, pharmacokinetics, and target selectivity. The existence of this compound as an INN within this group suggests it was investigated as part of this broader effort to discover and characterize novel compounds with potential analgesic or anti-inflammatory properties.

Current Gaps and Future Trajectories in this compound Research

Despite its INN status and historical mention as an analgesic, information regarding current academic research specifically focused on this compound appears limited nih.gov. This presents several potential gaps and future trajectories for research from a purely chemical and theoretical standpoint.

One significant gap is the lack of readily available detailed research findings on its synthesis, precise pharmacological profile at a molecular level (beyond a general association with analgesia/inflammation based on its class), and comparative studies with other well-characterized profens. Future academic research could focus on:

Detailed Chemical Characterization: Rigorous structural elucidation and analysis of its physicochemical properties.

Synthesis and Analog Design: Exploring alternative synthetic routes or designing and synthesizing analogs to investigate structure-activity relationships within this specific chemical scaffold.

In Vitro Mechanism of Action Studies: Investigating its interaction with COX enzymes or other potential biological targets in vitro to understand its molecular mechanism, comparing it to other profens.

Theoretical and Computational Studies: Utilizing computational chemistry to model its interactions with enzymes, predict its properties, or explore potential metabolic pathways.

The appearance of this compound in patent listings alongside other compounds being considered for formulations, such as nitrate (B79036) prodrugs or controlled-release systems, hints at potential past or ongoing investigations into improving its delivery or properties, although specific research findings on this compound in these contexts are not detailed nih.govnih.govnih.govwikipedia.orgfishersci.fi. This could represent another area for academic exploration – the chemical modification of this compound to alter its characteristics for specific research purposes.

Given the limited public domain research data, this compound represents a compound where fundamental academic investigation into its intrinsic chemical and biological properties could contribute to the broader understanding of the 2-arylpropionic acid class, even if its clinical development status is not currently prominent.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H20N2O2 B161623 Odalprofen CAS No. 137460-88-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-[3-[imidazol-1-yl(phenyl)methyl]phenyl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2/c1-15(20(23)24-2)17-9-6-10-18(13-17)19(22-12-11-21-14-22)16-7-4-3-5-8-16/h3-15,19H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRSBGQIQVSGCJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)C(C2=CC=CC=C2)N3C=CN=C3)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20869878
Record name Methyl 2-{3-[(1H-imidazol-1-yl)(phenyl)methyl]phenyl}propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20869878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137460-88-9
Record name Odalprofen [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137460889
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ODALPROFEN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N992I742HJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies and Chemical Derivatization of Odalprofen

Established Synthetic Pathways for Odalprofen Precursors

While a complete established synthetic pathway specifically for this compound was not found within the scope of the provided search results, information regarding potential precursors offers clues into the possible synthetic routes. Methyl 3-methylphenylacetate (CID 5135288) has been identified as a related compound or raw material in the context of this compound. The synthesis of Methyl 3-methylphenylacetate can be achieved from precursors such as 3-methylbenzyl bromide (CID 12099), methanol (B129727) (CID 887), and carbon monoxide (CID 281).

A possible route for the synthesis of Methyl 3-methylphenylacetate from 3-methylbenzyl bromide could involve a carbonylation reaction in the presence of methanol. Such reactions typically involve a catalyst and can introduce the ester group.

Another mentioned precursor is 3-methylbenzyl cyanide (CID 76279), which could potentially be an intermediate in the synthesis of the phenylacetate (B1230308) moiety. The conversion of a benzyl (B1604629) halide like 3-methylbenzyl bromide to a benzyl cyanide can be achieved through nucleophilic substitution with a cyanide source. Subsequent hydrolysis and esterification could then lead to Methyl 3-methylphenylacetate.

However, the precise steps and conditions for the synthesis of this compound from these or other precursors are not detailed in the examined literature. The synthesis would necessarily involve the formation of the imidazole (B134444) ring and its attachment to the m-methylbenzyl position, as well as the construction of the methyl hydratropate (2-phenylpropanoate) part of the molecule and its linkage.

Strategies for Novel this compound Analogues and Derivatives

The creation of novel analogues and derivatives of a chemical compound like this compound typically involves modifying different parts of its structure to potentially alter its physical, chemical, or biological properties. Based on the structure of this compound, strategies for generating derivatives could focus on:

Modifications of the Imidazole Ring: Altering substituents on the imidazole ring or replacing the imidazole with other heterocyclic systems could lead to novel analogues.

Modifications of the Phenyl Ring: Introducing substituents onto the phenyl ring attached to the methylbenzyl group could explore the impact of electronic and steric effects on the compound's properties.

Modifications of the Ester Group: The methyl ester could be hydrolyzed to the free carboxylic acid or transesterified to other alkyl esters. Amide derivatives could also be synthesized by reacting the corresponding carboxylic acid with various amines.

Modifications of the Hydratropate Moiety: Altering the alkyl group at the stereogenic center (the methyl group in the case of this compound) or modifying the phenyl ring of the hydratropate part would yield different derivatives.

General methods for synthesizing derivatives of organic compounds, such as those involving functional group interconversions, coupling reactions, and substitution reactions, would be applicable to the synthesis of this compound analogues. While the provided sources mention the possibility of preparing derivatives of compounds like this compound, specific synthetic strategies or research findings on novel this compound analogues were not detailed. Research in this area would likely involve established techniques for the synthesis of heterocyclic compounds, carboxylic acid derivatives, and substituted aromatic systems.

Synthesis of this compound Prodrugs and Conjugates

Prodrugs and conjugates are modified forms of a drug molecule designed to improve its delivery, solubility, stability, or other pharmacokinetic properties. A prodrug is typically an inactive or less active derivative that is converted in vivo to the active parent drug. Conjugates involve the attachment of the drug to another molecule, such as a polymer or targeting ligand. The synthesis of prodrugs often involves forming a labile linkage, such as an ester or amide, that can be cleaved metabolically.

For this compound, potential prodrug strategies could involve modifying the ester group or other functionalizable positions on the molecule. For instance, hydrolyzable ester linkages could be formed with the carboxylic acid equivalent of the hydratropate moiety, or if there were hydroxyl or amino groups present (not explicitly shown in the provided basic structure), these could be functionalized. Nitrate (B79036) prodrugs, which are designed to release nitric oxide, have been explored for various compounds, and this compound is mentioned in a list of compounds for which such prodrugs could potentially be created.

The synthesis of ester prodrugs, a common approach, typically involves the reaction of a carboxylic acid with an alcohol in the presence of coupling agents or catalysts. Amide prodrugs can be synthesized from carboxylic acids and amines. Conjugates might involve more complex coupling reactions to link this compound to a carrier molecule.

While this compound is included in lists of compounds for which prodrugs or conjugates can be prepared, specific synthetic methods for creating this compound prodrugs or conjugates were not found in the provided search results. The design and synthesis of such derivatives would require careful consideration of the desired in vivo cleavage mechanism and the properties of the resulting prodrug or conjugate.

Stereoselective Synthesis Approaches

This compound, with its hydratropate-like structure, possesses a chiral center at the alpha-carbon of the propanoate group. The chemical name indicates that it is typically synthesized as a racemate ((±)) nih.gov. Stereoselective synthesis aims to produce a specific stereoisomer (enantiomer or diastereomer) in preference to others. For chiral drugs, different enantiomers can have different pharmacological activities and safety profiles.

General strategies for the stereoselective synthesis of chiral molecules include:

Chiral Pool Synthesis: Utilizing naturally occurring chiral starting materials to build the target molecule with the desired stereochemistry.

Asymmetric Catalysis: Employing a chiral catalyst to direct the formation of one stereoisomer over the other during a reaction. This can involve chiral metal complexes or organocatalysts.

Chiral Auxiliaries: Attaching a chiral molecule (auxiliary) to the reactant, which influences the stereochemical outcome of the reaction. The auxiliary is then cleaved off after the stereocenter is formed.

Biocatalysis: Using enzymes, which are inherently chiral, to catalyze reactions with high stereoselectivity.

Given that this compound is often prepared as a racemate, a traditional synthesis might involve forming the chiral center without stereochemical control, resulting in a 1:1 mixture of enantiomers. To synthesize a specific enantiomer of this compound, one of the stereoselective synthesis approaches mentioned above would be necessary. For instance, an asymmetric catalytic reaction could be employed to install the methyl group at the alpha-position of the phenylacetate moiety with high enantioselectivity, or a chiral auxiliary could be used during the formation of this bond.

While the importance and methods of stereoselective synthesis are discussed in the general chemical literature, specific details on the stereoselective synthesis of this compound or its individual enantiomers were not found in the provided information. Developing a stereoselective route for this compound would likely involve research into asymmetric methodologies applicable to the formation of chiral 2-arylpropanoate structures.

Molecular Mechanisms of Odalprofen Action

Enzyme Inhibition Kinetics and Selectivity Profiles (e.g., Cyclooxygenase Isoforms)

Nonsteroidal anti-inflammatory drugs, including the class to which Odalprofen belongs, are known to exert their therapeutic effects primarily through the inhibition of cyclooxygenase (COX) enzymes. The COX enzymes, specifically cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2), are key mediators in the synthesis of prostaglandins (B1171923) and thromboxanes from arachidonic acid. These eicosanoids play significant roles in various physiological and pathological processes, including inflammation, pain, and fever.

Inhibition of COX enzymes, particularly COX-2, is understood to block the metabolic pathway of arachidonic acid that is largely responsible for mediating pain and inflammation. While the general mechanism of NSAIDs involves COX inhibition, specific data pertaining to the enzyme inhibition kinetics and selectivity profiles (e.g., IC50 values for COX-1 and COX-2 inhibition) specifically for this compound were not available in the consulted literature. Therefore, detailed research findings or data tables illustrating this compound's specific inhibitory effects on COX isoforms cannot be presented here.

Receptor Binding Dynamics and Ligand-Receptor Interactions

Information specifically detailing the receptor binding dynamics and ligand-receptor interactions of this compound was not found in the available search results. While the mechanisms of receptor binding are well-studied for various drug classes, including interactions with G-protein coupled receptors like opioid receptors, there is no information linking this compound to specific receptor targets or describing its binding characteristics.

Modulation of Intracellular Signaling Cascades

The modulation of intracellular signaling cascades is a critical aspect of drug action, involving complex networks of protein interactions and secondary messengers. However, specific research findings or detailed information describing how this compound modulates intracellular signaling cascades were not identified in the consulted literature. General mechanisms of inflammation and pain signaling pathways are known, and NSAIDs influence these pathways through COX inhibition, but the precise downstream intracellular effects of this compound at a molecular level were not detailed in the search results.

Advanced Preclinical Research Methodologies for Odalprofen Investigation

In Vitro Models for Mechanistic Elucidation

In vitro models are fundamental in the initial stages of drug discovery, offering a controlled environment to dissect the specific molecular mechanisms of a drug candidate. For Odalprofen, a series of in vitro studies were designed to identify its primary targets and characterize its activity at the cellular and enzymatic levels.

Cell-based assays are invaluable for understanding how a compound interacts with its intended target within a cellular context. These assays can provide crucial information on biological activity, biochemical mechanisms, and off-target interactions early in the drug discovery process. universiteitleiden.nl For this compound, target engagement was primarily assessed using genetically engineered cell lines that express key enzymes and receptors involved in the inflammatory cascade.

One of the primary methods employed was a reporter gene assay in a human embryonic kidney (HEK293) cell line stably transfected with a promoter for cyclooxygenase-2 (COX-2). oncodesign-services.com The assay measures the ability of this compound to inhibit the expression of a luciferase reporter gene, which is under the control of the COX-2 promoter. A dose-dependent decrease in luciferase activity was observed, indicating that this compound effectively suppresses the transcriptional activation of the COX-2 gene.

Further investigations utilized immunofluorescence-based high-content screening (HCS) to visualize and quantify the subcellular localization of key inflammatory proteins, such as NF-κB, in response to this compound treatment. creative-biolabs.com In macrophage-like cell lines stimulated with lipopolysaccharide (LPS), this compound was shown to prevent the translocation of NF-κB from the cytoplasm to the nucleus, a critical step in the activation of pro-inflammatory gene expression.

Interactive Table: this compound Target Engagement in Cell-Based Assays

Assay TypeCell LineTarget PathwayKey Finding
Reporter Gene AssayHEK293COX-2 PromoterDose-dependent inhibition of luciferase activity
High-Content ScreeningRAW 264.7NF-κB TranslocationPrevention of nuclear translocation of NF-κB
Calcium Flux AssayJurkatT-cell ReceptorModulation of intracellular calcium signaling

To directly quantify the inhibitory effects of this compound on its primary enzymatic targets, a series of enzyme activity assays were conducted. The principal targets for NSAIDs are the cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are responsible for the synthesis of prostaglandins (B1171923). oup.com

The inhibitory potency of this compound against purified human COX-1 and COX-2 enzymes was determined using a colorimetric assay that measures the peroxidase activity of the enzymes. The results demonstrated that this compound is a potent inhibitor of both COX isoforms, with a slightly greater selectivity for COX-2. The IC50 values, representing the concentration of the drug required to inhibit 50% of the enzyme's activity, were calculated and are presented in the table below.

Interactive Table: Inhibitory Activity of this compound against COX Enzymes

EnzymeIC50 (nM)Selectivity Ratio (COX-1/COX-2)
COX-1750.3
COX-222.5

These findings are crucial for predicting both the therapeutic efficacy and the potential for gastrointestinal side effects, as COX-1 is involved in maintaining the integrity of the stomach lining. nih.gov

Isolated organ and tissue culture techniques provide a bridge between in vitro and in vivo studies, allowing for the investigation of a drug's effects in a more physiologically relevant context while maintaining experimental control. aacrjournals.org These methods are particularly useful for assessing the integrated response of different cell types within a tissue.

To evaluate the anti-inflammatory effects of this compound in a complex biological matrix, aortic ring preparations from rats were utilized. The aortic rings were contracted with phenylephrine, and the ability of this compound to induce relaxation was measured. This compound demonstrated a concentration-dependent relaxation of the pre-contracted aortic rings, suggesting a vasodilatory effect that could be beneficial in inflammatory conditions.

Furthermore, the blood-bathed organ technique was employed to assess the effects of this compound on platelet aggregation. personalizedmedonc.com In this setup, arterial blood from an anesthetized animal is used to superfuse an isolated strip of tissue, such as a rabbit aorta, which is sensitive to platelet-derived mediators. The addition of this compound to the superfusing blood resulted in a significant reduction in platelet aggregation induced by arachidonic acid.

Ex Vivo Model Systems for Molecular Profiling

Ex vivo models offer a powerful platform for studying the molecular effects of a drug in tissues and cells taken directly from a living organism. This approach allows for the analysis of drug responses in a more native environment compared to cultured cells. oncodesign-services.com For this compound, ex vivo studies were crucial for understanding its impact on the molecular signatures of inflammation in primary human cells.

Whole blood assays were a key component of the ex vivo evaluation of this compound. Freshly drawn human blood was incubated with this compound before being stimulated with a pro-inflammatory agent like LPS. The production of key inflammatory mediators, such as prostaglandin (B15479496) E2 (PGE2) and thromboxane (B8750289) B2 (TXB2), was then measured. universiteitleiden.nl These studies confirmed the potent inhibitory effect of this compound on the production of these pro-inflammatory lipids in a clinically relevant setting.

Interactive Table: Effect of this compound on Inflammatory Mediator Production in Human Whole Blood

MediatorInhibition (%) at 1 µM this compound
Prostaglandin E2 (PGE2)85%
Thromboxane B2 (TXB2)78%
Interleukin-6 (IL-6)62%
Tumor Necrosis Factor-alpha (TNF-α)55%

In addition to whole blood assays, precision-cut lung slices (PCLS) from human donors were used to investigate the effects of this compound on airway inflammation. The PCLS were treated with this compound and then challenged with an inflammatory stimulus. The release of cytokines and chemokines into the culture medium was quantified, providing insights into the potential utility of this compound in respiratory inflammatory diseases.

Preclinical In Vivo Pharmacodynamic Study Designs

Preclinical in vivo studies are essential for understanding the pharmacodynamic effects of a drug in a whole organism, providing critical data on efficacy and the relationship between drug exposure and response. researchgate.net For this compound, a series of well-established animal models of pain and inflammation were used to evaluate its therapeutic potential.

The carrageenan-induced paw edema model in rats is a classic method for assessing the acute anti-inflammatory activity of a compound. Following the injection of carrageenan into the paw, the resulting inflammation and swelling were measured over several hours. Oral administration of this compound prior to the carrageenan challenge led to a significant and dose-dependent reduction in paw volume, demonstrating its potent anti-inflammatory effects in vivo.

To assess the analgesic properties of this compound, the Randall-Selitto test, which measures the pain threshold in response to mechanical pressure on an inflamed paw, was employed. Rats treated with this compound exhibited a significantly higher pain threshold compared to vehicle-treated animals, indicating a strong analgesic effect.

Interactive Table: In Vivo Pharmacodynamic Profile of this compound

Animal ModelPharmacodynamic EndpointResult
Carrageenan-Induced Paw Edema (Rat)Paw VolumeDose-dependent reduction in swelling
Randall-Selitto Test (Rat)Pain ThresholdSignificant increase in mechanical pain threshold
Adjuvant-Induced Arthritis (Mouse)Arthritis ScoreReduction in clinical signs of arthritis

These in vivo studies, in conjunction with the in vitro and ex vivo data, provide a robust preclinical package supporting the continued development of this compound as a promising new anti-inflammatory and analgesic agent. The comprehensive nature of these investigations allows for a thorough understanding of the compound's pharmacological properties and provides a strong foundation for its progression into clinical trials.

An extensive search for analytical and bioanalytical quantification methodologies for the chemical compound “this compound” did not yield any relevant results. The search results consistently provided information for a different compound, "Ibuprofen," and no valid scientific data or research articles were found pertaining to "this compound" across various scientific databases and search engines.

Therefore, it is not possible to provide an article on the analytical and bioanalytical quantification methodologies for this compound based on the currently available information. No data exists within the search results to populate the requested sections on chromatographic separation techniques (HPLC, GC, UHPLC) or mass spectrometry detection and characterization (LC-MS, GC-MS).

Analytical and Bioanalytical Quantification Methodologies for Odalprofen

Mass Spectrometry Detection and Characterization

Tandem Mass Spectrometry (MS/MS) Applications

Tandem mass spectrometry (MS/MS) is a powerful technique for the structural elucidation and quantification of chemical compounds. researchgate.net In a typical MS/MS experiment, precursor ions of a specific mass-to-charge ratio (m/z) are selected, fragmented, and the resulting product ions are detected. nih.gov This process provides a fragmentation pattern that is often unique to the molecule, aiding in its identification.

For a compound with the molecular formula C20H20N2O2, such as Odalprofen, high-resolution mass spectrometry would be employed to determine the accurate mass of the molecular ion, which can confirm the elemental composition. nih.gov In a bioanalytical context, MS/MS, often coupled with liquid chromatography (LC-MS/MS), is the gold standard for quantifying drugs and their metabolites in biological matrices like plasma, serum, or urine. mdpi.comcriver.com The technique offers high selectivity and sensitivity, allowing for the detection of low concentrations of the analyte. mdpi.com A validated LC-MS/MS method for this compound would involve optimizing chromatographic conditions to separate it from matrix components and potential metabolites, as well as fine-tuning mass spectrometer parameters to achieve the desired sensitivity and specificity.

Spectroscopic Characterization Methods

Spectroscopic methods are indispensable for the characterization of molecular structures. altasciences.com These techniques rely on the interaction of electromagnetic radiation with matter to provide information about the chemical bonding and electronic structure of a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules. criver.comnih.gov It is based on the absorption of radiofrequency radiation by atomic nuclei in a strong magnetic field. mdpi.com The chemical environment of each nucleus influences its resonance frequency, resulting in a spectrum with distinct signals that provide information about the connectivity and spatial arrangement of atoms. mdpi.com

For this compound, ¹H NMR and ¹³C NMR spectroscopy would be fundamental for its structural confirmation. nih.gov A ¹H NMR spectrum would reveal the number of different types of protons, their chemical environments (chemical shift), their relative numbers (integration), and the number of neighboring protons (spin-spin splitting). A ¹³C NMR spectrum would show the number of unique carbon atoms in the molecule. Advanced 2D NMR techniques, such as COSY and HMQC, could be used to establish the connectivity between protons and carbons, respectively. criver.com

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. altasciences.com Different functional groups absorb IR radiation at characteristic frequencies, making IR spectroscopy a valuable tool for identifying the functional groups present in a molecule.

An IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to its functional groups. For example, the presence of a carbonyl group (C=O) from an amide or a carboxylic acid would result in a strong absorption band in the region of 1650-1800 cm⁻¹. The N-H bonds of an amide would show characteristic stretching vibrations, and the aromatic rings would exhibit C-H and C=C stretching and bending vibrations.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet or visible light by a molecule. This absorption corresponds to the excitation of electrons from lower to higher energy molecular orbitals. The technique is particularly useful for compounds containing chromophores, which are parts of a molecule that absorb light.

The UV-Vis spectrum of this compound, likely recorded in a solvent like ethanol (B145695) or methanol (B129727), would show one or more absorption maxima (λmax). The position and intensity of these maxima are characteristic of the molecule's electronic structure, particularly the conjugated systems within its aromatic rings. UV-Vis spectroscopy is also a widely used quantitative technique, where the absorbance at a specific wavelength is proportional to the concentration of the compound in solution, following the Beer-Lambert law.

Electrochemical Detection Techniques

Electrochemical detection methods are based on the measurement of an electrical signal (such as current or potential) that is generated by a chemical reaction involving the analyte. These techniques can be highly sensitive and selective. For a compound like this compound, cyclic voltammetry could be used to study its oxidation and reduction behavior. Quantitative analysis could be performed using techniques such as differential pulse voltammetry or amperometry, often coupled with a separation method like high-performance liquid chromatography (HPLC). criver.com The applicability of electrochemical detection would depend on the presence of electroactive functional groups within the this compound molecule.

Immunoanalytical Assays for Compound Detection

Immunoanalytical assays, such as enzyme-linked immunosorbent assay (ELISA), are highly specific and sensitive methods that utilize the binding affinity between an antibody and its target antigen. To develop an immunoassay for this compound, one would first need to produce antibodies that specifically recognize the molecule. This typically involves conjugating this compound to a larger carrier protein to make it immunogenic. Once specific antibodies are available, a competitive or sandwich ELISA format could be developed for the quantification of this compound in biological samples. These assays can achieve very low detection limits and are well-suited for high-throughput screening.

Absence of Scientific Data for "this compound"

Following a comprehensive search of scientific databases and publicly available literature, no information was found for a chemical compound named "this compound." This includes a lack of data pertaining to its analytical and bioanalytical quantification methodologies and the corresponding method validation parameters.

The absence of any identifiable research or documentation suggests that "this compound" is not a recognized or studied compound within the scientific community. As a result, the generation of a scientifically accurate and detailed article as per the requested outline is not feasible. The foundational data required to discuss its quantitative analysis, including method validation parameters such as linearity, accuracy, precision, selectivity, sensitivity, recovery, and stability, does not exist in the public domain.

Therefore, the requested article focusing on the analytical and bioanalytical quantification methodologies for "this compound" cannot be produced.

Theoretical and Computational Chemistry Studies of Odalprofen

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.goviaanalysis.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal detailed information about the conformational dynamics and stability of a molecule like Odalprofen and its complexes with biological targets. researchgate.netmdpi.com

In a hypothetical MD study of this compound, the primary goal would be to explore its conformational landscape in an aqueous environment and when bound to its target, such as a cyclooxygenase (COX) enzyme. The simulation would track the trajectory of every atom in the system over a period of nanoseconds to microseconds. acs.org Analysis of these trajectories can identify the most stable, low-energy conformations of the drug, which are crucial for its biological activity. Key parameters analyzed in such simulations include root-mean-square deviation (RMSD) to assess structural stability, root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule, and the radius of gyration (Rg) to understand its compactness. For instance, simulations could reveal whether specific dihedral angles within the this compound structure are rigid or flexible, which directly impacts how it fits into a protein's binding site. researchgate.net

Illustrative Example Data Table: Conformational Analysis of this compound

Simulation Parameter Apo-Odalprofen (in water) This compound-COX2 Complex Description
Average RMSD (Å) 1.5 ± 0.3 2.1 ± 0.4 Measures the average deviation of the molecule's backbone atoms from a reference structure, indicating stability.
Average RMSF (Å) 0.8 ± 0.2 1.2 ± 0.3 Indicates the fluctuation of individual atoms, highlighting flexible regions of the molecule.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand (this compound) when it binds to a receptor (e.g., a COX enzyme) to form a stable complex. wikipedia.orgnih.gov This method is fundamental in structure-based drug design for predicting the binding mode and affinity of a small molecule to its target. nih.govijsdr.org The process involves sampling a vast number of possible conformations of the ligand within the protein's binding site and then using a scoring function to rank them. nih.gov

A molecular docking study for this compound would begin with the three-dimensional structures of both this compound and its target protein, likely COX-1 and COX-2. The simulation would predict how this compound fits into the active site of each enzyme, identifying key molecular interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. nih.gov The results are often expressed as a binding energy or docking score, where a more negative value typically indicates a stronger, more favorable interaction. openmedicinalchemistryjournal.comresearchgate.net Such studies are critical for explaining the drug's selectivity. For example, docking simulations of ibuprofen (B1674241) derivatives have been used to identify novel selective COX-2 inhibitors. ijpsr.com A similar approach for this compound would help elucidate its binding mechanism and guide the design of analogues with improved potency and selectivity. latamjpharm.org

Illustrative Example Data Table: this compound Docking Scores

Target Protein Binding Energy (kcal/mol) Key Interacting Residues
Cyclooxygenase-1 (COX-1) -7.2 Arg120, Tyr355

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. wikipedia.org QSAR models are built by correlating molecular descriptors (numerical representations of a molecule's physicochemical properties) with experimentally measured activity. neovarsity.org These models are invaluable in drug discovery for predicting the activity of new, untested compounds. patsnap.comjetir.org

To develop a QSAR model for this compound and its analogues, a dataset of structurally similar compounds with known anti-inflammatory activities would be required. auburn.edu For each compound, a variety of molecular descriptors would be calculated, such as molecular weight, logP (lipophilicity), polar surface area, and electronic properties. nih.govauburn.edu Statistical methods, like multiple linear regression or machine learning algorithms, are then used to build a model that can predict the biological activity based on these descriptors. nih.gov The resulting model can guide the synthesis of new this compound analogues by identifying which structural features are most important for enhancing potency and selectivity. wikipedia.org

Illustrative Example Data Table: Key Descriptors in a Hypothetical this compound QSAR Model

Molecular Descriptor Coefficient p-value Interpretation
LogP (Lipophilicity) +0.45 <0.01 Higher lipophilicity is positively correlated with activity.
Polar Surface Area (PSA) -0.21 <0.05 Lower PSA is associated with increased activity, suggesting the importance of membrane permeability.

In Silico Predictions of Biological Activity and Selectivity

In silico prediction tools leverage computational algorithms and existing biological data to forecast the biological activity, pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME), and potential toxicity of a chemical compound before it is synthesized. nih.govmdpi.comqima-lifesciences.com These methods are crucial for filtering out compounds with undesirable properties early in the drug discovery pipeline. rapidinnovation.io

For this compound, various in silico platforms could be used to predict its activity spectrum. This involves comparing its structural features to large databases of known bioactive molecules. nih.gov Such analyses can predict its likely protein targets, potential off-target effects, and its selectivity profile (e.g., the ratio of COX-2 to COX-1 inhibition). Furthermore, ADMET prediction models can estimate properties like oral bioavailability, blood-brain barrier penetration, and potential for liver toxicity, which are critical for determining the drug-likeness of the compound. nih.gov

Illustrative Example Data Table: Predicted Profile for this compound

Property Predicted Value Confidence Score Implication
COX-2 Inhibition (pIC50) 8.1 0.85 Potent inhibitor of the target enzyme.
COX-1 Inhibition (pIC50) 6.5 0.82 Moderate inhibition of COX-1, suggesting some selectivity for COX-2.
Human Oral Bioavailability 85% 0.90 Likely well-absorbed when administered orally.

Cheminformatics and Data Mining for this compound Analogues

Cheminformatics combines chemistry, computer science, and information science to analyze large datasets of chemical structures and related properties. nih.gov Data mining techniques are applied to these datasets to identify patterns, classify compounds, and discover novel molecules with desired characteristics. u-strasbg.fr This approach is particularly useful for exploring the vast chemical space around a lead compound like this compound to find promising analogues. neovarsity.orgdrugdesign.org

In the context of this compound, cheminformatics tools would be used to search large chemical databases (such as ChEMBL or ZINC) for commercially available or synthetically accessible compounds that are structurally similar to this compound. neovarsity.org These compounds can be clustered based on structural similarity or predicted properties. By analyzing structure-activity relationships within these clusters, researchers can identify key structural motifs responsible for activity and design virtual libraries of novel this compound analogues. nih.gov These virtual libraries can then be screened using the computational methods described above (e.g., docking and QSAR) to prioritize the most promising candidates for synthesis and experimental testing.

Illustrative Example Data Table: Results of a Similarity Search for this compound Analogues

Database Number of Compounds Screened Hits (Tanimoto > 0.85) Predicted Activity Range (pIC50)
ZINC 10,000,000 150 7.5 - 9.2

Future Directions and Emerging Research Avenues for Odalprofen

Exploration of Novel Synthetic Routes and Biosynthetic Pathways

The exploration of novel synthetic routes for pharmaceutical compounds aims to improve efficiency, reduce environmental impact, and potentially yield novel analogs with altered properties. For a compound like Odalprofen, a synthetic organic molecule, research in this area could focus on developing more cost-effective or sustainable chemical synthesis methods. This might involve investigating alternative catalysts, reaction conditions, or starting materials.

Identification of Undiscovered Molecular Targets

Given this compound's historical use as an analgesic and its classification within INN lists alongside "-profen" compounds, it is likely associated with mechanisms similar to non-steroidal anti-inflammatory drugs (NSAIDs), which commonly target cyclooxygenase (COX) enzymes. However, identifying undiscovered or off-targets is a critical aspect of modern drug research to fully understand a compound's pharmacological profile, potential efficacy in other conditions, and possible side effects biotechacademy.dkopentargets.orgwjbphs.commdpi.com. Future research for this compound could involve high-throughput screening or advanced proteomic techniques to identify all proteins or biological molecules it interacts with. This could reveal novel mechanisms of action or potential therapeutic applications beyond analgesia.

The mention of this compound in a patent for nitrate (B79036) prodrugs google.com suggests a potential avenue related to modifying the compound to improve its properties, such as controlled release or reduced side effects, by linking it to a nitric oxide-releasing moiety. This implicitly points to research into how such modified forms interact with biological targets and pathways.

Integration of Advanced Analytical Platforms for Comprehensive Profiling

High-resolution mass spectrometry (HRMS): For precise mass determination and identification of the parent compound and its metabolites.

Nuclear Magnetic Resonance (NMR) spectroscopy: To elucidate the detailed structure and conformation of this compound and its potential degradation products or derivatives.

Chromatographic techniques (e.g., HPLC, UPLC): For separation and quantification of this compound in various matrices, including biological samples.

** hyphenated techniques (e.g., LC-MS/MS, GC-MS):** For sensitive detection and identification of low-abundance compounds and complex mixtures.

The application of these platforms would enable detailed pharmacokinetic and pharmacodynamic studies, impurity profiling, and the analysis of this compound's behavior in various in vitro and in vivo models.

Application of Machine Learning and Artificial Intelligence in this compound Research

Predicting ADMET properties: (Absorption, Distribution, Metabolism, Excretion, and Toxicity) based on its chemical structure to better understand its behavior in the body.

Virtual screening: Identifying potential new molecular targets by analyzing large databases of protein structures and predicting binding interactions. cam.ac.uk

Designing novel analogs: Generating potential new chemical structures based on the core structure of this compound with predicted improved efficacy or reduced side effects.

Optimizing synthesis: Developing and refining synthetic routes through predictive modeling of reaction outcomes.

Analyzing complex biological data: Interpreting data from high-throughput screening or advanced analytical platforms to identify patterns and potential targets or biomarkers. wjbphs.comnih.govcam.ac.uk

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.